molecular formula C13H21NO4 B1448373 Tert-butyl 2-cyclopropanecarbonylmorpholine-4-carboxylate CAS No. 1228600-37-0

Tert-butyl 2-cyclopropanecarbonylmorpholine-4-carboxylate

Cat. No. B1448373
CAS RN: 1228600-37-0
M. Wt: 255.31 g/mol
InChI Key: IATKNXDPWGKQTL-UHFFFAOYSA-N
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Description

“Tert-butyl 2-cyclopropanecarbonylmorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1228600-37-0 . It has a molecular weight of 255.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-7-17-10(8-14)11(15)9-4-5-9/h9-10H,4-8H2,1-3H3 . This indicates that the compound contains a total of 40 bonds, including 19 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ketone (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Environmental Implications and Treatment Technologies

Synthetic Phenolic Antioxidants and Environmental Concerns : Research has highlighted the widespread use of synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, in industrial and commercial products. These compounds, due to their environmental persistence and potential toxicity, have raised concerns. Studies suggest focusing on the development of SPAs with lower toxicity and migration potential to reduce environmental impact (Liu & Mabury, 2020).

MTBE in the Environment and Its Treatment : Methyl tert-butyl ether (MTBE), a gasoline additive, has been extensively reviewed for its environmental behavior, fate, and treatment methods. Advances in biodegradation, adsorption, and advanced oxidation processes signify progress in addressing MTBE contamination, emphasizing the need for efficient removal techniques from environmental waters to minimize its impact on human health and ecosystems (Squillace et al., 1997).

Catalysis and Synthesis

Catalysis in Organic Synthesis : The role of tert-butyl-based compounds in catalysis, particularly in the synthesis of N-heterocycles, demonstrates their utility in organic chemistry. These compounds serve as precursors or intermediates in catalytic processes that facilitate the synthesis of complex organic molecules, highlighting their importance in medicinal chemistry and material science (Philip et al., 2020).

Environmental Biodegradation and Toxicity

Biodegradation of Fuel Additives : The biodegradation of tert-butyl-based fuel additives like MTBE and TBA in soil and groundwater underscores the ecological implications of these compounds. Research into microbial degradation pathways offers insights into remediation strategies, emphasizing the role of bioremediation in mitigating environmental contamination (Schmidt et al., 2004).

Advanced Materials and Separation Technologies

Polymer Membranes for Purification : The use of polymer membranes, including those modified with tert-butyl groups, in separation technologies such as pervaporation highlights the significance of chemical engineering in environmental management. These membranes are crucial for the purification of organic compounds, demonstrating the application of tert-butyl-based compounds in the development of advanced materials for environmental cleanup (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl 2-(cyclopropanecarbonyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-7-17-10(8-14)11(15)9-4-5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATKNXDPWGKQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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